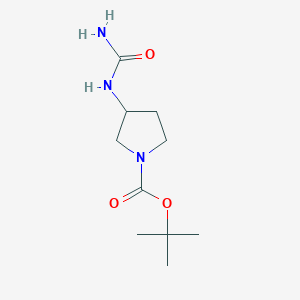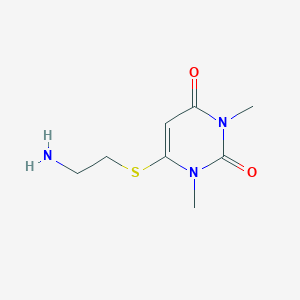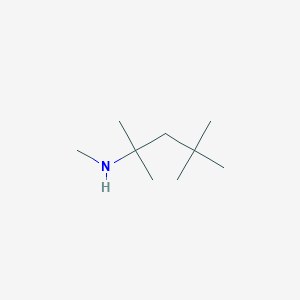
1-(Aminomethyl)adamantan-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)adamantan-2-amine dihydrochloride is a chemical compound with the molecular formula C11H22Cl2N2. It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure.
Méthodes De Préparation
The synthesis of 1-(Aminomethyl)adamantan-2-amine dihydrochloride typically involves multiple steps, starting from adamantane. One common synthetic route includes the following steps:
Bromination: Adamantane is brominated to form 1-bromoadamantane.
Amination: The brominated product is then reacted with ammonia or an amine to introduce the amino group, forming 1-aminoadamantane.
Methylation: The amino group is further modified by introducing a methyl group, resulting in 1-(aminomethyl)adamantane.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(Aminomethyl)adamantan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Major Products: The major products depend on the specific reaction conditions but can include various substituted adamantane derivatives.
Applications De Recherche Scientifique
1-(Aminomethyl)adamantan-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying biological interactions and developing new biomolecules.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)adamantan-2-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, altering their activity. The exact pathways depend on the specific application but often involve modulation of neurotransmitter systems or inhibition of viral replication .
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)adamantan-2-amine dihydrochloride can be compared with other adamantane derivatives, such as:
1-Aminoadamantane hydrochloride: Known for its antiviral properties, particularly against influenza.
2-Adamantylamine hydrochloride: Used in similar applications but with different pharmacological profiles.
Amantadine hydrochloride: Widely used as an antiviral and antiparkinsonian agent.
The uniqueness of this compound lies in its specific structural modifications, which can confer unique biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C11H22Cl2N2 |
|---|---|
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
1-(aminomethyl)adamantan-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H20N2.2ClH/c12-6-11-4-7-1-8(5-11)3-9(2-7)10(11)13;;/h7-10H,1-6,12-13H2;2*1H |
Clé InChI |
CCDGYQMWEZDENV-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3N)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid](/img/structure/B13478934.png)



amino}-2-(4,4-difluorocyclohexyl)acetic acid](/img/structure/B13478969.png)

![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B13478978.png)






